Welcome to the BenchChem Online Store!
molecular formula C18H28N2O3 B8494696 Methyl 5-tert-Butyl-2-(diethylcarbamoyl)benzylcarbamate

Methyl 5-tert-Butyl-2-(diethylcarbamoyl)benzylcarbamate

Cat. No. B8494696
M. Wt: 320.4 g/mol
InChI Key: LMLHPNFSTLDASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08975260B2

Procedure details

A 25-mL microwave vial equipped with a magnetic stirrer was charged with 102a (1.00 g, 3.83 mmol), methyl carbamate (575 mg, 7.66 mmol), trifluoroacetic acid (871 mg, 7.66 mmol), triethylsilane (888 mg, 7.66 mmol) and acetonitrile (10 mL). The vial was loaded in a Biotage microwave and heated at 130° C. for 1.5 h. After this time, the solution was concentrated in vacuo. The resulting residue was partitioned between methylene chloride (100 mL) and a saturated aqueous sodium bicarbonate (30 mL). The aqueous layer was extracted with methylene chloride (3×20 mL). The combined organic layers were washed with brine (30 mL), dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 0% to 60% ethyl acetate/hexanes) to afford a 71% yield (858 mg) of 102b as a colorless oil; 1H NMR (300 MHz, CDCl3) δ 7.42 (s, 1H), 7.29 (m, 1H), 7.12 (d, 1H, J=7.7 Hz), 5.60 (br s, 1H), 4.27 (br s, 2H), 3.65 (s, 3H), 3.57 (q, 2H, J=6.8 Hz), 3.20 (q, 2H, J=6.7 Hz), 1.31 (s, 9H), 1.26 (t, 3H, J=6.7 Hz), 1.09 (t, 3H, J=6.8 Hz); MS (ESI+) m/z 321.2 (M+H).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
871 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:17]=[CH:16][C:8]([C:9]([N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[O:10])=[C:7]([CH:18]=O)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:20](=[O:24])([O:22][CH3:23])[NH2:21].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>C(#N)C>[C:1]([C:5]1[CH:17]=[CH:16][C:8]([C:9](=[O:10])[N:11]([CH2:12][CH3:13])[CH2:14][CH3:15])=[C:7]([CH:6]=1)[CH2:18][NH:21][C:20](=[O:24])[O:22][CH3:23])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)N(CC)CC)C=C1)C=O
Name
Quantity
575 mg
Type
reactant
Smiles
C(N)(OC)=O
Name
Quantity
871 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
888 mg
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 25-mL microwave vial equipped with a magnetic stirrer
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between methylene chloride (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, 0% to 60% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(CNC(OC)=O)C1)C(N(CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 858 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.